5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Description
5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H23BrClN3O2S2 and its molecular weight is 504.89. The purity is usually 95%.
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Biological Activity
5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.
- Molecular Formula : C23H32BrN4O2S
- Molecular Weight : 480.51 g/mol
- CAS Number : [insert CAS number if available]
- Structure : The compound features a thiophene ring, a benzothiazole moiety, and a dimethylamino propyl chain, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzothiazole derivatives, which may provide insights into the activity of this compound. For instance, a study on benzothiazolopyrimidine-thiazole conjugates demonstrated significant antimicrobial effects against various bacterial strains:
Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
---|---|---|---|
8b | MIC < 40 μg/mL (S. aureus) | MIC < 132 μg/mL (S. typhimurium) | MIC < 207 μg/mL (C. albicans) |
8c | - | MIC < 29 μg/mL (E. coli) | - |
These results suggest that similar structural features in this compound could confer comparable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Benzothiazole derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Cell Wall Synthesis Disruption : These compounds can interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Apoptosis Induction in Cancer Cells : By triggering apoptotic pathways, these compounds can selectively induce cell death in malignant cells.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary assessments using tools like SwissADME indicate favorable properties such as:
- Log P : Indicates good lipophilicity for membrane permeability.
- TPSA (Topological Polar Surface Area) : A value that suggests potential for good gastrointestinal absorption.
Toxicological assessments are vital to ensure safety for therapeutic use; however, specific data on this compound's toxicity profile remain sparse and warrant further investigation.
Properties
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2S2.ClH/c1-4-25-13-6-7-14-16(12-13)27-19(21-14)23(11-5-10-22(2)3)18(24)15-8-9-17(20)26-15;/h6-9,12H,4-5,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWSZBPUNDAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.